5-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-sulfonamide
Description
This compound is a heterocyclic sulfonamide featuring a thiophene ring linked to a 1,2,4-oxadiazole moiety substituted with a 1-methylpyrazole group. The sulfonamide (-SO₂NH-) functional group is a hallmark of bioactive molecules, often contributing to enzyme inhibition via hydrogen bonding interactions with target proteins . The oxadiazole ring, a five-membered heterocycle with two nitrogen and one oxygen atom, enhances metabolic stability and influences lipophilicity, while the pyrazole substituent may modulate solubility and binding specificity . Structural determination of such compounds often relies on X-ray crystallography, with software like SHELXL ensuring accurate refinement of bond lengths and angles .
Properties
IUPAC Name |
5-methyl-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O3S2/c1-8-3-4-11(21-8)22(18,19)14-6-10-15-12(16-20-10)9-5-13-17(2)7-9/h3-5,7,14H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZLHIGOWUFSTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCC2=NC(=NO2)C3=CN(N=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Oxadiazole Ring: The oxadiazole ring is often formed by the cyclization of a hydrazide with an appropriate carboxylic acid derivative.
Coupling Reactions: The pyrazole and oxadiazole intermediates are then coupled with a thiophene derivative through a series of nucleophilic substitution reactions.
Sulfonamide Formation: Finally, the sulfonamide group is introduced by reacting the thiophene derivative with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening.
Substitution: The thiophene ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and appropriate solvents.
Major Products
Oxidation: Oxidized derivatives of the sulfonamide group.
Reduction: Reduced or ring-opened products of the oxadiazole ring.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. These activities can be explored through structure-activity relationship (SAR) studies.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its multiple functional groups allow for the fine-tuning of its pharmacokinetic and pharmacodynamic properties.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also find applications in the production of agrochemicals or dyes.
Mechanism of Action
The mechanism of action of 5-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-sulfonamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The presence of multiple heterocyclic rings suggests potential interactions with nucleic acids or proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis
The compound’s structural uniqueness arises from the combination of thiophene-sulfonamide , 1,2,4-oxadiazole , and 1-methylpyrazole groups. Below is a comparative analysis with analogous molecules:
Physicochemical Properties
- Solubility: The sulfonamide group enhances aqueous solubility compared to non-polar analogs (e.g., pure oxadiazoles), but the methylpyrazole may reduce it slightly due to hydrophobic effects .
- Hydrogen Bonding : The sulfonamide’s NH and SO₂ groups enable strong hydrogen bonds, critical for target binding. This contrasts with thiazole derivatives, where carbamates dominate hydrogen-bonding interactions .
Q & A
Q. What are the recommended synthetic routes for 5-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-sulfonamide, and how can reaction conditions be optimized for yield?
The synthesis typically involves multi-step reactions, starting with the formation of the 1,2,4-oxadiazole core. Key steps include:
- Cyclocondensation : Reacting nitrile derivatives with hydroxylamine to form the oxadiazole ring .
- Sulfonamide linkage : Coupling the oxadiazole intermediate with thiophene-2-sulfonamide via nucleophilic substitution, using catalysts like triethylamine in solvents such as DMF or ethanol .
- Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product . Optimization tips :
- Control reaction temperature (60–80°C for cyclocondensation) and pH (neutral to slightly basic for sulfonamide coupling) .
- Use excess reagents (e.g., 1.2 equivalents of sulfonamide) to drive reactions to completion .
Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
A combination of techniques is essential:
- NMR : 1H and 13C NMR to verify proton environments (e.g., methyl groups on pyrazole at δ ~2.5 ppm) and carbon backbone .
- IR Spectroscopy : Peaks at ~1350 cm⁻¹ (S=O stretching) and ~1550 cm⁻¹ (C=N in oxadiazole) confirm functional groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]+ expected ~435 g/mol) .
- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (±0.4% tolerance) .
Advanced Questions
Q. How can researchers resolve contradictions in reported biological activity data for sulfonamide-containing heterocycles like this compound?
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., MIC assays for antimicrobial activity using CLSI guidelines) .
- Purity : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity before testing .
- Structural analogs : Compare activities of derivatives (e.g., replacing thiophene with phenyl) to identify pharmacophores .
- Computational validation : Perform molecular docking (AutoDock Vina) to assess binding consistency across studies .
Q. What computational methods are suitable for predicting the binding affinity of this compound with biological targets?
- Molecular Docking : Use Schrödinger Suite or GOLD to model interactions with enzymes (e.g., carbonic anhydrase) .
- Molecular Dynamics (MD) Simulations : AMBER or GROMACS to study stability of ligand-protein complexes over 100-ns trajectories .
- QSAR Models : Train models with descriptors like logP, polar surface area, and H-bond donors to predict activity .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to correlate electronic properties (e.g., HOMO-LUMO gaps) with reactivity .
Q. How do substituents like the 1-methylpyrazole group influence the compound’s physicochemical and pharmacological properties?
- Solubility : Methyl groups enhance lipophilicity (logP increases by ~0.5 units), reducing aqueous solubility but improving membrane permeability .
- Metabolic stability : Methylation on pyrazole reduces susceptibility to CYP450 oxidation, prolonging half-life .
- Bioactivity : Pyrazole’s planar structure facilitates π-π stacking with aromatic residues in enzyme active sites . Experimental validation :
- Synthesize analogs (e.g., unmethylated pyrazole) and compare solubility (shake-flask method) and activity (IC50 assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
